2-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[2-(2,4-Dibromo-6-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate is a complex organic compound that features a combination of bromine, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(2,4-Dibromo-6-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dibromo-6-methoxyphenol with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(2,4-Dibromo-6-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
2-[(E)-{[2-(2,4-Dibromo-6-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(2,4-Dibromo-6-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, the presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-methoxyphenol: A precursor in the synthesis of the target compound.
4-Nitrobenzoyl chloride: Another precursor used in the synthesis.
2,4-Dibromoanisole: A related compound with similar bromine and methoxy functional groups.
Uniqueness
2-[(E)-{[2-(2,4-Dibromo-6-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H17Br2N3O7 |
---|---|
Molecular Weight |
607.2 g/mol |
IUPAC Name |
[2-[(E)-[[2-(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H17Br2N3O7/c1-33-20-11-16(24)10-18(25)22(20)34-13-21(29)27-26-12-15-4-2-3-5-19(15)35-23(30)14-6-8-17(9-7-14)28(31)32/h2-12H,13H2,1H3,(H,27,29)/b26-12+ |
InChI Key |
SPPORFGNTDGQGE-RPPGKUMJSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.